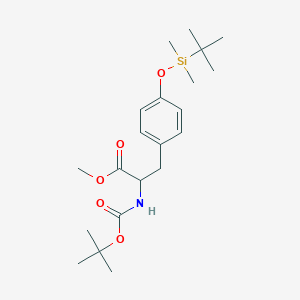
5-Bromo-2-(3-bromophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-bromophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of bromine atoms at the 5-position of the pyrimidine ring and the 3-position of the phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromophenyl)pyrimidine can be achieved through several methods. One common approach involves the bromination of pyrimidine derivatives. For example, the bromination of 2-(3-bromophenyl)pyrimidine can be carried out using bromine or other brominating agents under controlled conditions to yield the desired compound .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of 2-bromopyrimidine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(3-bromophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids to form new carbon–carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), and sodium monobromoisocyanurate (SMBI) are commonly used brominating agents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction with 3-bromophenylboronic acid yields 5-phenyl-2-(3-bromophenyl)pyrimidine .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(3-bromophenyl)pyrimidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(3-bromophenyl)pyrimidine depends on its specific application. In biological systems, pyrimidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiviral or anticancer effects .
In chemical reactions, the compound’s reactivity is influenced by the presence of bromine atoms, which can act as leaving groups in substitution reactions or participate in coupling reactions to form new carbon–carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(4-bromophenyl)pyrimidine: Similar in structure but with the bromine atom on the phenyl ring at the 4-position instead of the 3-position.
2,5-Dibromopyrimidine: Contains bromine atoms at both the 2- and 5-positions of the pyrimidine ring.
5-Bromo-2-(3-chlorophenyl)pyrimidine: Similar structure with a chlorine atom replacing one of the bromine atoms.
Uniqueness
5-Bromo-2-(3-bromophenyl)pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at both the 5-position of the pyrimidine ring and the 3-position of the phenyl ring allows for versatile chemical transformations and the synthesis of diverse derivatives .
Eigenschaften
Molekularformel |
C10H6Br2N2 |
|---|---|
Molekulargewicht |
313.98 g/mol |
IUPAC-Name |
5-bromo-2-(3-bromophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H |
InChI-Schlüssel |
BOXWQGIWLQOKMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
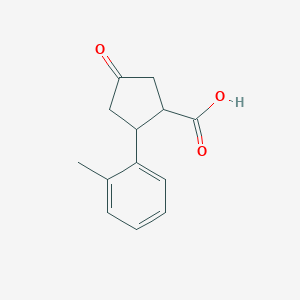

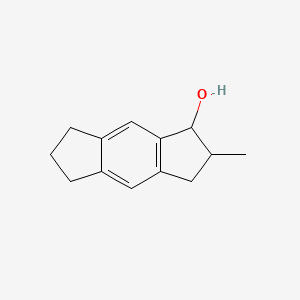

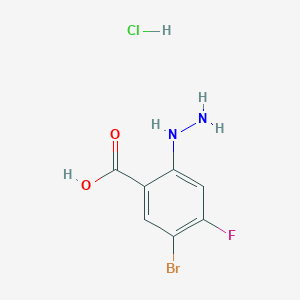
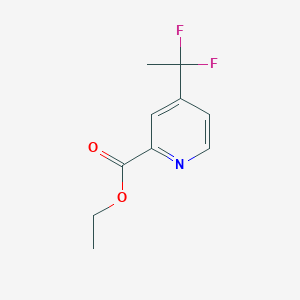


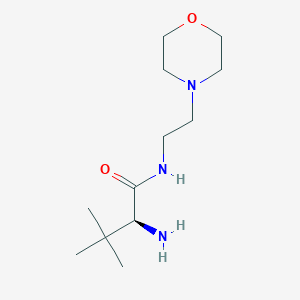
![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)
